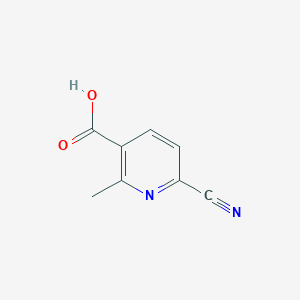

6-Cyano-2-methylpyridine-3-carboxylic acid

Description

Overview of Pyridine (B92270) Carboxylic Acid Chemistry in Contemporary Academic Research

Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with one or more carboxyl groups. wikipedia.org This structural framework is fundamental in contemporary academic and industrial research, primarily due to its prevalence in pharmaceuticals, agrochemicals, and functional materials. nih.govrsc.org The pyridine nucleus, an isostere of benzene (B151609) containing a nitrogen atom, imparts unique chemical properties that make its derivatives, including carboxylic acids, highly valuable scaffolds in drug discovery and organic synthesis. rsc.org

The research landscape involving these scaffolds is exceptionally active. nih.govnih.gov Pyridine carboxylic acid isomers—picolinic acid, nicotinic acid, and isonicotinic acid—are foundational structures that have led to the development of a multitude of therapeutic agents. nih.govnih.gov The versatility of these compounds stems from several key features: the nitrogen atom in the pyridine ring can influence the molecule's basicity and binding interactions, while the carboxylic group adds polarity and can coordinate with metal ions, a crucial property for enzyme inhibition. nih.gov Furthermore, the pyridine ring can be readily substituted at various positions, allowing for the fine-tuning of a molecule's biological activity and selectivity. nih.gov

Contemporary research frequently focuses on the direct C-H functionalization of pyridines, a strategy aimed at developing more sustainable and efficient chemical syntheses with minimal waste. nih.gov The development of novel methods to introduce various functional groups onto the pyridine core is a significant area of investigation in organic chemistry, as it opens pathways to new and complex molecules. researchgate.netinnovations-report.comresearchgate.net These functionalized pyridine derivatives are explored for a wide range of biological activities, and many have been approved for clinical use to treat conditions such as infections, inflammation, and cancer. nih.gov The consistent incorporation of this "privileged scaffold" into a diverse array of FDA-approved drugs underscores its importance and ensures its continued prominence in medicinal chemistry research. rsc.org

Rationale for Focused Investigation into 6-Cyano-2-methylpyridine-3-carboxylic Acid and its Structural Analogs

The focused academic investigation into this compound is driven by its specific molecular architecture, which combines several chemically significant functional groups on a single pyridine ring. This compound, with the molecular formula C₈H₆N₂O₂, features a methyl group at the 2-position, a carboxylic acid at the 3-position, and a cyano group at the 6-position. uni.lu This multi-functionalized structure makes it a highly attractive building block for the synthesis of more complex, biologically active molecules.

The individual components of this compound contribute to its academic interest:

The Pyridine Core: As a foundational heterocyclic structure, it is integral to a vast number of pharmaceuticals. nih.gov

The Carboxylic Acid Group: This functional group is crucial for forming salts, esters, and amides, and its ability to participate in hydrogen bonding and metal coordination is vital for interactions with biological targets like enzymes. nih.gov

The Cyano Group: Cyanopyridine derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. ekb.eg The cyano group is also a versatile synthetic handle that can be converted into other functional groups.

The Methyl Group: This substituent can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity or modifying its metabolic stability.

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆N₂O₂ |

| IUPAC Name | This compound |

| InChIKey | GMUAEZGQWYAELO-UHFFFAOYSA-N |

| Monoisotopic Mass | 162.04 g/mol |

Data sourced from PubChem. uni.lu

Table 2: Structural Analogs of this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences |

|---|---|---|---|

| 6-Cyano-2-pyridinecarboxylic acid | C₇H₄N₂O₂ | 148.12 | Lacks the methyl group at the 2-position. |

| 2-Methylpyridine-3-carboxylic acid | C₇H₇NO₂ | 137.14 | Lacks the cyano group at the 6-position. |

| 2-Hydroxy-6-methylpyridine-3-carboxylic acid | C₇H₇NO₃ | 153.13 | Features a hydroxyl group at the 2-position instead of a methyl group and lacks the cyano group. |

Data sourced from Sigma-Aldrich and Ontosight. sigmaaldrich.comontosight.aisigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

6-cyano-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-5-7(8(11)12)3-2-6(4-9)10-5/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUAEZGQWYAELO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1806297-98-2 | |

| Record name | 6-cyano-2-methylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Structural Elucidation of 6 Cyano 2 Methylpyridine 3 Carboxylic Acid and Its Chemical Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like 6-Cyano-2-methylpyridine-3-carboxylic acid, a combination of one-dimensional and two-dimensional NMR experiments would be essential for an unambiguous structural assignment.

¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ) in parts per million (ppm), their integration (relative number of protons), and their spin-spin coupling patterns (multiplicity).

For this compound, one would expect to observe:

A signal for the methyl group (CH ₃) protons, likely appearing as a singlet in the upfield region of the spectrum.

Signals for the aromatic protons on the pyridine (B92270) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the cyano and carboxylic acid groups, as well as the electron-donating effect of the methyl group.

A broad signal for the carboxylic acid proton (-COOH ), which is often exchangeable with deuterium (B1214612) and may not show coupling to other protons.

Hypothetical ¹H NMR Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Value not available | e.g., s | e.g., 3H | CH₃ |

| Value not available | e.g., d | e.g., 1H | Pyridine ring H |

| Value not available | e.g., d | e.g., 1H | Pyridine ring H |

| Value not available | e.g., br s | e.g., 1H | COOH |

This table is for illustrative purposes only as experimental data is unavailable.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal.

The expected signals would include:

A signal for the methyl carbon (-C H₃).

Signals for the carbon atoms of the pyridine ring.

A signal for the cyano group carbon (-C N).

A signal for the carboxylic acid carbon (-C OOH).

Hypothetical ¹³C NMR Data for this compound:

| Chemical Shift (δ, ppm) | Assignment |

| Value not available | CH₃ |

| Value not available | Pyridine ring C |

| Value not available | Pyridine ring C |

| Value not available | Pyridine ring C |

| Value not available | Pyridine ring C |

| Value not available | Pyridine ring C |

| Value not available | CN |

| Value not available | COOH |

This table is for illustrative purposes only as experimental data is unavailable.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, helping to identify adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbons they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the entire molecular structure and assigning the positions of the substituents on the pyridine ring.

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into molecular conformation.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, characteristic absorption bands would be expected for the following functional groups:

O-H stretch from the carboxylic acid, which would likely be a very broad band due to hydrogen bonding.

C-H stretches from the methyl group and the aromatic ring.

C≡N stretch from the cyano group, which typically appears as a sharp, intense band.

C=O stretch from the carboxylic acid, a strong and sharp absorption.

C=C and C=N stretches from the pyridine ring.

C-O stretch from the carboxylic acid.

Hypothetical FTIR Data for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| Value not available | O-H stretch (broad) |

| Value not available | C-H stretch (aromatic) |

| Value not available | C-H stretch (aliphatic) |

| Value not available | C≡N stretch |

| Value not available | C=O stretch |

| Value not available | C=C, C=N stretches |

| Value not available | C-O stretch |

This table is for illustrative purposes only as experimental data is unavailable.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar functional groups, Raman is often more sensitive to non-polar and symmetric vibrations.

For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the pyridine ring and the C≡N bond. The cyano stretch is typically a strong and sharp band in the Raman spectrum.

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a metal surface (typically silver or gold). SERS studies on this compound could provide information about the orientation of the molecule on the metal surface, as the enhancement of specific vibrational modes depends on their proximity and orientation relative to the surface.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRESIMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements. This accuracy allows for the unambiguous determination of a compound's elemental formula. For this compound (C₈H₆N₂O₂), HRESIMS can confirm its molecular weight of 162.0429 g/mol .

In ESI, the molecule can be detected as various adducts, most commonly the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The precise measured masses of these ions are compared with calculated values to validate the molecular formula. Common fragmentation pathways for aromatic carboxylic acids include the loss of water ([M+H-H₂O]⁺) and the loss of the entire carboxyl group ([M-COOH]⁺). libretexts.orgwhitman.edu

Table 3: Predicted HRESIMS Data for this compound (C₈H₆N₂O₂) Data predicted by computational tools. uni.lu

| Adduct/Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M]⁺ | 162.04237 |

| [M+H]⁺ | 163.05020 |

| [M+Na]⁺ | 185.03214 |

| [M+K]⁺ | 201.00608 |

| [M-H]⁻ | 161.03564 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique used to separate and identify individual components within a mixture. However, its application to carboxylic acids like this compound presents a challenge due to their low volatility and high polarity. Direct injection into a GC system is often not feasible as the compound may not vaporize without thermal decomposition.

To overcome this, a chemical derivatization step is required to convert the non-volatile carboxylic acid into a more volatile derivative, typically an ester. colostate.edu This process involves reacting the carboxylic acid group with a derivatizing agent. Common methods include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst, or more efficiently, with an alkylating agent such as an alkyl chloroformate (e.g., ethyl chloroformate) in the presence of pyridine as a catalyst. uniroma1.itnih.gov

Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ester. sigmaaldrich.com

Once derivatized, the volatile product can be introduced into the GC, where it is separated from other components based on its boiling point and interaction with the GC column. The separated component then enters the mass spectrometer, which provides a mass spectrum that can be used for identification by matching it against spectral libraries or by interpreting its fragmentation pattern.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, oxygen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed empirical formula. For a pure sample of a newly synthesized compound, a close match between the experimental and theoretical values provides strong evidence for its elemental composition and purity.

The molecular formula for this compound is C₈H₆N₂O₂. The theoretical elemental composition can be calculated from its molecular weight (162.15 g/mol ). An experimental analysis, typically performed using an automated CHN analyzer, would yield the weight percentages of carbon, hydrogen, and nitrogen. The oxygen percentage is usually determined by difference.

Table 4: Elemental Composition of this compound (C₈H₆N₂O₂) This table shows the calculated theoretical percentages for the compound.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 59.28% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.73% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 17.28% |

| Oxygen | O | 15.999 | 2 | 31.998 | 19.73% |

| Total | 162.148 | 100.00% |

Advanced Chromatographic Techniques for Purity Assessment and Quantification

The purity and quantification of this compound and its derivatives are critical for ensuring the quality and consistency of these compounds in research and development. High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical technique for these purposes due to its high resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is an indispensable tool for the separation, identification, and quantification of this compound and its related substances. The inherent polarity of the pyridine ring, coupled with the acidic nature of the carboxylic acid and the polar cyano group, makes reversed-phase HPLC a particularly suitable method. This technique utilizes a nonpolar stationary phase and a polar mobile phase, allowing for the effective separation of compounds based on their hydrophobicity.

While a specific, publicly available, validated HPLC method for this compound is not extensively documented in scientific literature, a robust method can be developed based on the analysis of structurally similar pyridine carboxylic acid derivatives. A typical approach would involve a C18 stationary phase, which provides a hydrophobic surface for interaction with the analyte.

The mobile phase composition is a critical parameter that can be adjusted to optimize the separation. A mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, is commonly employed. The buffer, often containing an acid like formic acid or trifluoroacetic acid, helps to control the ionization of the carboxylic acid group, leading to improved peak shape and retention time stability. A gradient elution, where the proportion of the organic modifier is increased over time, is often preferred to ensure the timely elution of both the main compound and any potential impurities with differing polarities.

Detection is typically achieved using a UV-Vis spectrophotometer, as the pyridine ring of this compound exhibits strong absorbance in the UV region. The selection of an appropriate wavelength is crucial for achieving high sensitivity and selectivity.

The following tables outline a typical HPLC method for the analysis of this compound, along with representative data that could be expected from such an analysis. It is important to note that these values are illustrative and would require experimental validation for this specific compound.

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Value |

| Stationary Phase | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

Table 2: Representative Performance Data for the HPLC Analysis of this compound

| Parameter | Expected Value |

| Retention Time (tR) | 8.5 min |

| Tailing Factor | 1.1 |

| Theoretical Plates | > 5000 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

The validation of such an HPLC method would involve assessing its linearity, accuracy, precision, specificity, and robustness according to established guidelines, such as those from the International Council for Harmonisation (ICH). This ensures that the method is suitable for its intended purpose of accurately assessing the purity and quantifying the amount of this compound in a given sample.

Mechanistic Insights into Chemical Reactions Involving 6 Cyano 2 Methylpyridine 3 Carboxylic Acid Scaffolds

Elucidation of Reaction Pathways Through Kinetic and Isotopic Investigations

Kinetic and isotopic studies are powerful tools for unraveling the sequence of bond-making and bond-breaking events that constitute a reaction mechanism. By observing how reaction rates change with isotopic substitution or by tracing the path of labeled atoms, chemists can gain a detailed picture of the transition states and intermediates involved.

The kinetic isotope effect (KIE) is a change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step. For reactions involving the 6-cyano-2-methylpyridine-3-carboxylic acid scaffold, a notable application of KIE would be in the study of its decarboxylation.

While no KIE studies have been reported for this compound itself, research on the decarboxylation of 3-hydroxypicolinic acid provides valuable insight. A study revealed a 13C kinetic isotope effect, which is indicative of the C-C bond cleavage being part of the rate-determining step. researchgate.net Specifically, a 13C KIE of 2.0% was observed for the ylide mechanism pathway of decarboxylation. researchgate.net Such a value points to significant changes in the bonding environment of the carboxylic carbon in the transition state.

For a hypothetical KIE study on the decarboxylation of this compound, one would expect to observe a primary 13C KIE if the loss of CO2 is the rate-limiting event. The magnitude of this KIE would offer clues about the nature of the transition state.

Table 1: Illustrative Kinetic Isotope Effects in the Decarboxylation of Picolinic Acid Derivatives

| Compound | Isotopic Substitution | Observed KIE (klight/kheavy) | Implication | Reference |

|---|---|---|---|---|

| 3-Hydroxypicolinic Acid | 12C/13C at carboxyl group | 1.020 | C-C bond breaking is part of the rate-determining step for the ylide mechanism. | researchgate.net |

This table is based on data for a related compound and is for illustrative purposes.

Isotopic labeling, where an atom in a molecule is replaced by its isotope (e.g., 13C for 12C, or 18O for 16O), is a powerful technique for tracing the fate of atoms throughout a reaction. For instance, in a hypothetical study of the esterification of this compound with 18O-labeled methanol, the position of the 18O in the final ester product would unambiguously determine whether the reaction proceeds via an acyl-oxygen or alkyl-oxygen cleavage mechanism.

Similarly, in studying the decarboxylation mechanism, labeling the carboxylic acid with 13C and analyzing the isotopic composition of the resulting 2-methyl-6-cyanopyridine and carbon dioxide would provide direct evidence for the origin of the carbon atoms.

Detailed Analysis of Catalytic Cycles and Intermediate Species

Many reactions involving pyridine (B92270) derivatives are catalyzed, often by transition metals. A thorough understanding of the catalytic cycle, including the identification of all intermediate species, is crucial for catalyst improvement and reaction optimization.

The activation of C-H bonds is a cornerstone of modern synthetic chemistry, allowing for the direct functionalization of otherwise inert positions on a molecule. The methyl group at the 2-position of the this compound scaffold is a potential site for C-H activation.

Studies on the C-H activation of 2-methylpyridine (B31789) have shown that transition metal complexes, such as those of osmium, can promote the activation of the aromatic C-H bond adjacent to the nitrogen atom to form an η2(C,N)-pyridyl derivative. acs.org Palladium-catalyzed C-H activation reactions at the ortho-position of 2-phenylpyridines are also well-documented. rsc.org For the this compound scaffold, a plausible C-H activation pathway could involve the coordination of the pyridine nitrogen to a metal center, followed by cyclometalation involving either the methyl group or an aromatic C-H bond. The directing effect of the carboxylate group could also play a significant role in determining the regioselectivity of such a reaction.

The pyridine ring can participate in various C-N and C-C bond-forming reactions. Nucleophilic aromatic substitution on the pyridine ring is a common pathway for C-N bond formation, particularly if a good leaving group is present. researchgate.net In the context of this compound, the cyano group could potentially be transformed into an amino group, or the entire carboxylic acid moiety could be involved in coupling reactions.

The formation of 2-amino-3-cyanopyridine (B104079) derivatives has been studied mechanistically, revealing a complex reaction network where the rate-determining step can be identified through kinetic analysis. tandfonline.com While this reaction builds a similar scaffold, it does not start from a pre-formed pyridine ring. For C-C bond formation, palladium-catalyzed cross-coupling reactions are a powerful tool for functionalizing pyridine rings.

The decarboxylation of pyridinecarboxylic acids is a well-studied reaction, and the mechanisms are highly dependent on the position of the carboxyl group and the reaction conditions. nih.gov For picolinic acids (pyridine-2-carboxylic acids), such as the title compound, decarboxylation is significantly more facile than for nicotinic (3-carboxylic) or isonicotinic (4-carboxylic) acids. stackexchange.com

The prevailing mechanism for the decarboxylation of picolinic acid is the Hammick mechanism, which proceeds through a zwitterionic intermediate. researchgate.net In this pathway, the pyridine nitrogen is protonated, and the resulting pyridinium (B92312) carboxylate undergoes decarboxylation to form an ylide, which is then protonated to give the final product. researchgate.net The presence of substituents on the pyridine ring can influence the rate of decarboxylation. Both electron-withdrawing and electron-releasing groups at the 3-position have been shown to accelerate the decarboxylation of picolinic acids, which is attributed to steric interference with the coplanarity of the carboxyl group and the ring, thus facilitating C-C bond cleavage. researchgate.net

For this compound, the presence of the electron-withdrawing cyano group at the 6-position and the methyl group at the 2-position would likely influence the electronic properties of the pyridine ring and the stability of the intermediates in the Hammick mechanism. The cyano group would increase the acidity of the pyridinium proton, potentially favoring the formation of the initial zwitterion.

Table 2: Relative Rates of Decarboxylation of Substituted Picolinic Acids

| Compound | Substituent(s) | Relative Rate | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Picolinic Acid | None | 1 | Hammick | cdnsciencepub.com |

| 6-Methylpicolinic Acid | 6-Methyl | Slower than picolinic acid | Hammick | cdnsciencepub.com |

| Quinolinic Acid (2,3-pyridinedicarboxylic acid) | 3-Carboxy | >500 times faster than picolinic acid | Not specified, but likely facilitated by the second carboxyl group | cdnsciencepub.com |

| 3-Hydroxypicolinic Acid | 3-Hydroxy | - | Dual mechanism: Ylide and Protonation | researchgate.net |

This table provides a qualitative comparison based on data from related pyridinecarboxylic acids.

Understanding Electron Transfer Processes and Radical Intermediates

Reactions involving the this compound scaffold can proceed through pathways that involve the transfer of single electrons, leading to the formation of highly reactive radical intermediates. The presence of the electron-withdrawing cyano and carboxylic acid groups on the pyridine ring significantly influences its electronic structure, making it susceptible to reduction.

Upon single-electron transfer (SET) to the pyridine ring, a radical anion is formed. The stability and subsequent reactivity of this intermediate are dictated by the delocalization of the unpaired electron across the aromatic system and the substituents. In the case of cyanopyridines, the radical anion is a persistent species, and its formation is a key step in various functionalization reactions. For instance, in photoredox catalysis, a photosensitizer can absorb light and transfer an electron to the cyanopyridine substrate, initiating a cascade of radical reactions.

The generated radical anion can then participate in a variety of transformations. One common pathway is the radical-radical coupling with another radical species present in the reaction mixture. This allows for the introduction of new substituents onto the pyridine ring. The position of this coupling is influenced by the spin density distribution in the radical anion, which is in turn affected by the electronic nature of the substituents.

Characterization and Role of Reaction Intermediates

The direct observation and characterization of transient intermediates are crucial for elucidating reaction mechanisms. In the context of reactions involving this compound, various spectroscopic techniques can be employed to identify and study the structure and reactivity of intermediates such as radical anions.

Table 1: Spectroscopic Techniques for Intermediate Characterization

| Spectroscopic Technique | Information Obtained | Relevance to this compound Reactions |

| Electron Paramagnetic Resonance (EPR) | Detection and characterization of radical species, spin density distribution. | Confirmation of the formation of radical anion intermediates and understanding their electronic structure. acs.orgacs.org |

| Cyclic Voltammetry (CV) | Redox potentials of the molecule. | Determining the ease of electron transfer to form the radical anion. |

| Transient Absorption Spectroscopy | Detection and kinetic analysis of short-lived excited states and radical ions. | Studying the dynamics of electron transfer processes and the lifetime of intermediates. |

| Mass Spectrometry (ESI-MS, etc.) | Identification of reaction intermediates by their mass-to-charge ratio. | Trapping and identifying transient species in the reaction mixture. |

The role of these intermediates is central to the outcome of the reaction. The stability of the radical anion, for instance, can influence the efficiency of a subsequent coupling reaction. If the radical anion is too short-lived, it may decompose before it has a chance to react with the desired partner. Conversely, a very stable radical anion might be unreactive. Therefore, understanding the factors that govern the stability and reactivity of these intermediates is key to controlling the course of the reaction.

Ligand-Catalyst Interactions and Their Impact on Reaction Selectivity and Efficiency

In many transformations involving this compound, a transition metal catalyst is employed to facilitate the reaction. The interaction between the metal center and the ligands coordinated to it plays a critical role in determining the catalyst's activity, selectivity, and stability.

The this compound scaffold itself can act as a ligand, coordinating to a metal center through the pyridine nitrogen and/or the carboxylate group. The electronic properties of the pyridine ring, modulated by the cyano and methyl groups, will influence the strength of this coordination and the resulting electronic environment of the metal.

In catalytic cycles, the ligand can influence several key steps:

Oxidative Addition: The ligand can affect the ease with which the metal center undergoes oxidative addition with a substrate.

Reductive Elimination: The ligand can influence the rate of reductive elimination, the final step in many cross-coupling reactions that forms the desired product and regenerates the active catalyst.

Substrate Binding and Activation: The steric and electronic properties of the ligand can control how the substrate binds to the metal center, thereby influencing the regioselectivity and stereoselectivity of the reaction.

While specific studies detailing ligand-catalyst interactions for reactions of this compound are limited, general principles of coordination chemistry and catalysis provide a framework for understanding their importance. For example, in a hypothetical cross-coupling reaction, the choice of a phosphine (B1218219) ligand with a specific cone angle and electronic parameter could be crucial for achieving high yields and selectivity.

Table 2: Potential Ligand Effects in Catalytic Reactions

| Ligand Property | Impact on Reaction | Example |

| Steric Bulk | Can influence regioselectivity and prevent catalyst deactivation. | Bulky phosphine ligands can favor the formation of one regioisomer over another. |

| Electronic Properties | Can modulate the reactivity of the metal center. | Electron-donating ligands can increase the electron density on the metal, promoting oxidative addition. |

| Chirality | Can induce stereoselectivity in the formation of chiral products. | Chiral ligands are essential for asymmetric catalysis. |

Investigation of Racemization Mechanisms in Stereoselective Syntheses

The synthesis of enantiomerically pure compounds is a major goal in modern organic chemistry, particularly for the development of pharmaceuticals. When a stereocenter is created in a reaction involving a this compound derivative, it is important to understand and control any potential racemization pathways that could diminish the enantiomeric excess of the product.

Racemization can occur if the newly formed stereocenter is labile under the reaction conditions. This can happen through several mechanisms, including:

Proton Abstraction/Reprotonation: If there is an acidic proton at the stereocenter, it can be removed by a base to form a planar, achiral intermediate (e.g., an enolate). Subsequent reprotonation can occur from either face, leading to a racemic mixture. The pKa of the proton and the strength of the base are key factors.

Reversible Ring-Opening/Closing: In the case of cyclic products, a reversible ring-opening reaction could lead to an achiral intermediate, which upon re-cyclization would yield a racemic product.

Equilibration via a Symmetric Intermediate: The reaction may proceed through an intermediate that is in equilibrium with a symmetric, achiral species.

Investigating these potential racemization mechanisms often involves a combination of experimental and computational studies. For example, deuterium (B1214612) labeling experiments can be used to probe for proton abstraction pathways. Kinetic studies can reveal whether the enantiomeric excess of the product decreases over time, suggesting an ongoing racemization process. Computational modeling can be used to calculate the energy barriers for different racemization pathways, providing insight into which are most likely to occur. While specific studies on racemization mechanisms for derivatives of this compound are not prevalent, the general principles of stereochemistry and reaction kinetics provide a solid foundation for such investigations.

Derivatization and Functionalization of 6 Cyano 2 Methylpyridine 3 Carboxylic Acid

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the pyridine (B92270) ring is a primary site for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives.

Strategies for Esterification and Amidation Reactions

Esterification and amidation are fundamental transformations of carboxylic acids, leading to the formation of esters and amides, respectively. These reactions are crucial for modulating the physicochemical properties of the parent molecule, such as solubility, stability, and biological activity.

Standard esterification procedures, such as the Fischer-Speier method involving reaction with an alcohol in the presence of a strong acid catalyst, can be effectively applied to 6-Cyano-2-methylpyridine-3-carboxylic acid. For instance, reaction with methanol or ethanol yields the corresponding methyl or ethyl esters. More sophisticated coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) can also be employed to facilitate ester formation under milder conditions, particularly with more complex alcohols.

Similarly, amidation can be achieved by activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) provide an efficient and high-yielding route to amides under mild conditions, minimizing side reactions.

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Methanol (CH₃OH), H₂SO₄ (catalytic), Reflux | Methyl 6-cyano-2-methylnicotinate |

| Esterification | Ethanol (C₂H₅OH), DCC, DMAP, CH₂Cl₂, Room Temperature | Ethyl 6-cyano-2-methylnicotinate |

| Amidation | 1. SOCl₂, Reflux; 2. Aniline, Pyridine, 0 °C to Room Temperature | 6-Cyano-2-methyl-N-phenylnicotinamide |

| Amidation | Benzylamine, HATU, DIPEA, DMF, Room Temperature | N-Benzyl-6-cyano-2-methylnicotinamide |

Selective Reduction of Carboxylic Acids to Aldehydes and Alcohols

The selective reduction of the carboxylic acid group in the presence of a reducible cyano group presents a synthetic challenge. However, specific reagents and conditions can achieve this transformation. The reduction to the corresponding primary alcohol, (6-cyano-2-methylpyridin-3-yl)methanol, can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF). Careful control of the reaction temperature is often necessary to avoid over-reduction of the cyano group.

More controlled reduction to the aldehyde, 6-cyano-2-methylnicotinaldehyde, is more challenging. One approach involves the conversion of the carboxylic acid to a Weinreb amide, followed by reduction with a milder hydride reagent like diisobutylaluminium hydride (DIBAL-H). This two-step process generally provides better control and higher yields of the desired aldehyde.

| Target Product | Reagents and Conditions | Notes |

|---|---|---|

| (6-cyano-2-methylpyridin-3-yl)methanol | LiAlH₄, THF, 0 °C to Room Temperature | Careful temperature control is crucial to minimize reduction of the cyano group. |

| 6-cyano-2-methylnicotinaldehyde | 1. SOCl₂, CH₂Cl₂; 2. N,O-Dimethylhydroxylamine hydrochloride, Pyridine; 3. DIBAL-H, THF, -78 °C | Two-step procedure via a Weinreb amide intermediate. |

Cross-Coupling Reactions Leading to Phosphorus-Substituted Pyridines

The transformation of the carboxylic acid group into a phosphorus-containing moiety can be achieved through multi-step synthetic sequences. One strategy involves the conversion of the carboxylic acid to a halide or triflate, which can then participate in palladium-catalyzed cross-coupling reactions. For example, the carboxylic acid can be converted to a bromopyridine derivative, which then undergoes a coupling reaction with a phosphine (B1218219) source, such as diphenylphosphine, in the presence of a palladium catalyst and a suitable base. nih.gov This approach opens a pathway to a variety of phosphorus-substituted pyridines, which are valuable as ligands in catalysis and as intermediates in the synthesis of complex molecules. nih.gov

Decarboxylative Halogenation Reactions

Decarboxylative halogenation offers a direct method to replace the carboxylic acid group with a halogen atom. acs.org The Hunsdiecker reaction and its modifications are classic examples of this transformation. For electron-deficient aromatic carboxylic acids, copper-mediated decarboxylative halogenation can be an effective method. organic-chemistry.org For instance, reacting this compound with a copper(I) halide in the presence of an oxidant under aerobic conditions can lead to the formation of the corresponding 3-halo-6-cyano-2-methylpyridine. organic-chemistry.org These halogenated pyridines are versatile intermediates for further functionalization through various cross-coupling reactions. acs.org

Chemical Transformations of the Cyano Group

The cyano group at the 6-position is another key functional handle that can be transformed into a variety of other nitrogen-containing functionalities.

Synthesis of Novel Nitrogen-Containing Functionalities

The cyano group can undergo hydrolysis, reduction, and reactions with nucleophiles to generate a range of functional groups.

Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile can convert it first to an amide (6-carboxamido-2-methylpyridine-3-carboxylic acid) and subsequently to a carboxylic acid (2-methylpyridine-3,6-dicarboxylic acid). libretexts.orgopenstax.org The reaction conditions can be tuned to favor the formation of either the amide or the dicarboxylic acid. libretexts.org

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group). openstax.org This transformation is typically achieved using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. The resulting (6-(aminomethyl)-2-methylpyridin-3-yl)methanol (if the carboxylic acid is also reduced) or 6-(aminomethyl)-2-methylnicotinic acid (with selective reduction) are valuable building blocks for further derivatization.

Reaction with Nucleophiles: The cyano group can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. This allows for the introduction of various alkyl or aryl groups at the 6-position of the pyridine ring.

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis (to Amide) | H₂SO₄ (conc.), gentle heating | 6-Carboxamido-2-methylpyridine-3-carboxylic acid |

| Hydrolysis (to Carboxylic Acid) | NaOH (aq.), Reflux, followed by acidification | 2-Methylpyridine-3,6-dicarboxylic acid |

| Reduction | LiAlH₄, THF, Reflux | (6-(aminomethyl)-2-methylpyridin-3-yl)methanol |

| Reaction with Grignard Reagent | 1. Phenylmagnesium bromide, THF; 2. H₃O⁺ | 6-Benzoyl-2-methylpyridine-3-carboxylic acid |

Functionalization of the Pyridine Ring System

The pyridine ring is inherently electron-deficient, a characteristic that governs its reactivity towards both electrophiles and nucleophiles. This electron deficiency is a consequence of the greater electronegativity of the nitrogen atom compared to the carbon atoms, which results in a significant polarization of the ring system. uoanbar.edu.iq The presence of a cyano and a carboxylic acid group on the this compound molecule further exacerbates this electron-deficient nature.

Regioselective Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution:

The pyridine nucleus is generally resistant to electrophilic aromatic substitution (EAS) due to its electron-deficient character. uoanbar.edu.iqquimicaorganica.org The nitrogen atom and the strongly electron-withdrawing cyano and carboxylic acid groups in this compound significantly deactivate the ring towards attack by electrophiles. pearson.com Electrophilic substitution, if forced under harsh conditions, would be expected to occur at the positions least deactivated by the substituents. In this molecule, the C-5 position is the most likely site for electrophilic attack, as it is meta to both the electron-withdrawing cyano and carboxylic acid groups, and ortho to the weakly activating methyl group.

The general mechanism for electrophilic aromatic substitution on pyridine involves the attack of the electrophile on the pi-electron system of the ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate determines the preferred position of attack. Attack at the C-3 (and C-5) position is favored as the positive charge in the resonance structures is distributed over the carbon atoms, whereas attack at the C-2, C-4, or C-6 positions would place a positive charge on the already electron-deficient and electronegative nitrogen atom, which is energetically unfavorable. uoanbar.edu.iqquimicaorganica.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Predicted Major Product | Reaction Conditions |

| HNO₃/H₂SO₄ (Nitration) | 6-Cyano-2-methyl-5-nitropyridine-3-carboxylic acid | Very harsh conditions required |

| SO₃/H₂SO₄ (Sulfonation) | 6-Cyano-2-methyl-5-sulfopyridine-3-carboxylic acid | Very harsh conditions required |

| Br₂/FeBr₃ (Bromination) | 6-Cyano-5-bromo-2-methylpyridine-3-carboxylic acid | Very harsh conditions required |

Nucleophilic Aromatic Substitution:

In contrast to its inertness towards electrophiles, the electron-deficient pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). uoanbar.edu.iqstackexchange.com The presence of the strongly electron-withdrawing cyano group at the C-6 position of this compound makes this position an excellent site for nucleophilic attack, with the cyanide ion acting as a good leaving group. Research on related 6-cyanouracil and 2- and 4-cyanopyridine derivatives has demonstrated the feasibility of displacing the cyano group with various nucleophiles. ntnu.edu.twresearchgate.net

The mechanism of SNAr on pyridines involves the initial attack of the nucleophile on the electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom when the attack occurs at the C-2, C-4, or C-6 positions, which provides significant stabilization. stackexchange.com Subsequent departure of the leaving group restores the aromaticity of the ring.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions on this compound

| Nucleophile | Reagent Example | Potential Product |

| Hydroxide | NaOH | 6-Hydroxy-2-methylpyridine-3-carboxylic acid |

| Alkoxide | NaOCH₃ | 6-Methoxy-2-methylpyridine-3-carboxylic acid |

| Amine | RNH₂ | 6-(Alkylamino)-2-methylpyridine-3-carboxylic acid |

| Thiolate | NaSR | 6-(Alkylthio)-2-methylpyridine-3-carboxylic acid |

Synthesis of Pyridone Derivatives from Pyridine Carboxylic Acids

Pyridone scaffolds are prevalent in many biologically active compounds and represent a valuable class of heterocyclic molecules. nih.gov Pyridine carboxylic acids, such as this compound, can serve as versatile precursors for the synthesis of pyridone derivatives. One common strategy involves the hydrolysis of a substituent at the 2-position of the pyridine ring.

For instance, the cyano group at the C-6 position of this compound can potentially be hydrolyzed under acidic or basic conditions to yield the corresponding 6-oxo-1,6-dihydro-2-methylpyridine-3-carboxylic acid (a pyridone derivative). The hydrolysis of cyanopyridines to their corresponding amides and carboxylic acids is a well-established transformation. google.comresearchgate.net

A more general and widely applicable method for the synthesis of 2-pyridones involves the hydrolysis of 2-halopyridine derivatives. While this compound does not possess a halogen at the 2-position, it is conceivable that the methyl group could be functionalized to a leaving group, or that alternative synthetic routes starting from appropriately substituted pyridines could be employed. For example, the synthesis of 2-pyridone-3-carboxylic acids has been achieved from 2-chloro-pyridine-3-carboxylic acid derivatives by heating in aqueous acetic acid. nih.gov

Another approach to pyridone synthesis involves the cyclization of appropriate acyclic precursors. For example, 3-cyano-2(1H)-pyridones can be synthesized through the condensation of chalcones with cyanoacetamide. orientjchem.org While not a direct conversion of this compound, this highlights a common strategy for constructing the pyridone ring system. Furthermore, one-pot syntheses of 6-amino-2-pyridone-3,5-dicarbonitriles have been reported, demonstrating the versatility of building up the pyridone scaffold from simple starting materials. nih.govnih.gov

Table 3: General Methods for the Synthesis of Pyridone Derivatives Relevant to Pyridine Carboxylic Acids

| Starting Material Type | Reagents and Conditions | Product Type |

| 2-Cyanopyridine | H₂O, acid or base catalyst | 2-Pyridone |

| 2-Halopyridine-3-carboxylic acid | Aqueous acid (e.g., acetic acid), heat | 2-Pyridone-3-carboxylic acid |

| Chalcones and Cyanoacetamide | Base catalyst (e.g., piperidine), ethanol, reflux | 3-Cyano-2-pyridone |

| Aldehydes, Malononitrile, Cyanoacetamides | Base catalyst (e.g., guanidine carbonate), methanol, reflux | 6-Amino-2-pyridone-3,5-dicarbonitrile |

Computational Chemistry and Theoretical Investigations of 6 Cyano 2 Methylpyridine 3 Carboxylic Acid

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic and electronic levels. These methods, varying in their theoretical basis and computational cost, can predict a wide array of molecular properties with remarkable accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequency Prediction

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational efficiency. For 6-Cyano-2-methylpyridine-3-carboxylic acid, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the first step in any theoretical characterization.

The initial process is geometry optimization, where the algorithm systematically alters the positions of the atoms to find the lowest energy conformation of the molecule. This provides a detailed three-dimensional structure with precise bond lengths and angles. For this compound, key parameters would include the planarity of the pyridine (B92270) ring, the orientation of the carboxylic acid group, and the bond lengths of the cyano and methyl substituents.

Following optimization, vibrational frequency calculations are performed. These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the C≡N bond, the C=O bond of the carboxylic acid, or the various vibrations of the pyridine ring.

Table 1: Illustrative Predicted Vibrational Frequencies for this compound using DFT

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H stretch | 3500 | Carboxylic acid hydroxyl group |

| C-H stretch | 3100-3000 | Aromatic and methyl C-H bonds |

| C≡N stretch | 2240 | Cyano group |

| C=O stretch | 1750 | Carboxylic acid carbonyl group |

| C=C/C=N stretch | 1600-1450 | Pyridine ring vibrations |

| C-O stretch | 1300 | Carboxylic acid C-O bond |

Note: This data is illustrative and not from a published study on this specific molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the electronic absorption properties of this compound, such as its UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic excited states, which correspond to the absorption of light. The calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the electronic transitions involved, such as π→π* transitions within the pyridine ring.

Ab Initio Methods for Fundamental Electronic Properties

Ab initio methods, which are based on first principles without empirical parameterization, can provide highly accurate electronic properties. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to obtain a more precise understanding of the molecule's electron correlation effects and to benchmark the results from DFT calculations. These methods would offer a more refined picture of the molecule's ionization potential and electron affinity.

Molecular Dynamics and Simulation Studies of Conformational Landscapes

While quantum chemical calculations typically focus on a single, optimized geometry in the gas phase, Molecular Dynamics (MD) simulations can explore the conformational landscape of this compound in different environments, such as in a solvent. MD simulations model the movement of atoms over time based on a force field, allowing for the exploration of different rotational isomers (rotamers) of the carboxylic acid group and the methyl group. This provides insight into the molecule's flexibility and the relative populations of different conformations at a given temperature.

Theoretical Prediction of Spectroscopic Parameters

Beyond vibrational and electronic spectra, computational methods can predict other spectroscopic parameters. For instance, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of the molecule. These theoretical chemical shifts, when compared to experimental data, can aid in the structural elucidation and assignment of NMR signals.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carboxylic acid (C=O) | 168 |

| Pyridine C2 (C-CH₃) | 155 |

| Pyridine C6 (C-CN) | 150 |

| Pyridine C3 (C-COOH) | 138 |

| Pyridine C4 | 128 |

| Pyridine C5 | 125 |

| Cyano (C≡N) | 118 |

| Methyl (CH₃) | 20 |

Note: This data is illustrative and not from a published study on this specific molecule.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO would likely be distributed over the electron-rich pyridine ring, while the LUMO would be expected to have significant contributions from the electron-withdrawing cyano and carboxylic acid groups. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -7.2 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 4.7 |

Note: This data is illustrative and not from a published study on this specific molecule.

Conformational Analysis and Tautomerism Studies

The conformational landscape and potential for tautomerism are fundamental aspects of the molecular character of this compound. These are dictated by the electronic and steric interplay of its constituent functional groups.

Conformational Analysis:

The primary source of conformational flexibility in this compound arises from the rotation of the carboxylic acid group relative to the plane of the pyridine ring. The dihedral angle defined by the atoms of the pyridine ring and the carboxylic acid group determines the spatial orientation of the hydroxyl and carbonyl groups.

Two principal planar conformers can be envisioned, stabilized by the formation of intramolecular hydrogen bonds. The stability of these conformers is influenced by the potential for hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the pyridine ring or the cyano group, although the latter is less likely due to geometric constraints. Steric hindrance between the carboxylic acid group and the adjacent methyl group also plays a significant role in determining the most stable conformation.

Computational studies on structurally related molecules, such as 2-methylnicotinic acid, suggest that the conformation where the carboxylic acid's hydroxyl group is oriented away from the methyl group is generally more stable to minimize steric repulsion. For this compound, a key conformational aspect would be the orientation of the C=O and O-H bonds of the carboxylic acid group relative to the pyridine ring and the neighboring methyl group. It is plausible that the most stable conformer would seek to minimize steric clash while optimizing any potential intramolecular interactions.

Tautomerism Studies:

Tautomerism, the interconversion of structural isomers through proton migration, is a relevant consideration for this compound. The presence of the pyridine ring and the carboxylic acid group allows for potential proton transfer, leading to different tautomeric forms.

The principal tautomeric equilibrium to consider involves the migration of the acidic proton from the carboxylic acid group to the nitrogen atom of the pyridine ring, resulting in a zwitterionic form. Computational studies on similar pyridine carboxylic acids have shown that the position of this equilibrium is highly dependent on the molecular environment, including the solvent and the solid-state packing.

Another possibility, though likely less favorable energetically, is tautomerism involving the cyano group, potentially leading to a ketenimine-like structure. However, the high energy barrier for such a transformation makes it less probable under normal conditions. Theoretical calculations on related aminopyridine derivatives have shown that the amino form is significantly more stable than the imino tautomer, with energy differences that can exceed 10 kcal/mol. nih.gov A similar trend would be expected for the tautomers of this compound, with the canonical carboxylic acid form being the most stable.

The relative energies of these potential tautomers could be computationally estimated using methods like Density Functional Theory (DFT). Such calculations would provide insight into the likelihood of observing different tautomeric forms in various phases.

Table 1: Representative Calculated Relative Energies of Tautomers for a Generic Cyanopyridine Derivative

| Tautomer | Description | Representative Relative Energy (kcal/mol) |

| Tautomer A | Canonical carboxylic acid form | 0.00 |

| Tautomer B | Zwitterionic form (proton on pyridine N) | 5.0 - 15.0 |

| Tautomer C | Imino-like form (involving the cyano group) | > 20.0 |

Note: These values are illustrative and based on computational studies of analogous compounds. Specific values for this compound would require dedicated quantum chemical calculations.

Elucidation of Intermolecular Interaction Energies and Their Nature

The functional groups present in this compound—specifically the carboxylic acid, the pyridine nitrogen, and the cyano group—are all capable of participating in strong intermolecular interactions. These interactions are critical in determining the solid-state structure and macroscopic properties of the compound.

The most significant intermolecular interaction is expected to be the hydrogen bond between the carboxylic acid group of one molecule and the basic nitrogen atom of the pyridine ring of another. This type of interaction, known as a carboxylic acid-pyridine heterosynthon, is a very robust and common motif in crystal engineering. Computational studies on phenylacetic acid-nicotinamide cocrystals have quantified the strength of this O-H···N hydrogen bond to be approximately -53.87 kJ/mol, highlighting its dominant role in the crystal packing. researchgate.net

In addition to this primary interaction, the formation of carboxylic acid dimers via dual O-H···O hydrogen bonds is also a possibility, although the pyridine nitrogen is a stronger hydrogen bond acceptor. Other potential intermolecular interactions include:

Hydrogen bonding involving the carbonyl oxygen of the carboxylic acid as an acceptor.

Dipole-dipole interactions arising from the polar cyano and carboxylic acid groups.

π-π stacking interactions between the aromatic pyridine rings of adjacent molecules. The presence of the electron-withdrawing cyano and carboxylic acid groups can influence the electron density of the ring and thus the nature of the stacking.

The nature and energy of these interactions can be dissected using computational methods such as Symmetry-Adapted Perturbation Theory (SAPT). This method allows for the decomposition of the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. For interactions like the carboxylic acid-pyridine heterosynthon, the electrostatic component is expected to be dominant due to the strong attraction between the acidic proton and the lone pair of the pyridine nitrogen. Dispersion forces would play a significant role in the π-π stacking interactions.

Table 2: Representative Intermolecular Interaction Energies and Their Components for a Pyridine-Carboxylic Acid Dimer (based on literature values for analogous systems)

| Interaction Type | Total Interaction Energy (kJ/mol) | Electrostatic Component (kJ/mol) | Exchange Component (kJ/mol) | Induction Component (kJ/mol) | Dispersion Component (kJ/mol) |

| O-H···N (Pyridine) Hydrogen Bond | -55.0 | -70.0 | 40.0 | -15.0 | -10.0 |

| π-π Stacking (Displaced) | -12.0 | -5.0 | 10.0 | -2.0 | -15.0 |

Note: These values are representative examples derived from computational studies on similar molecular systems to illustrate the magnitude and nature of the interactions. They are not specific calculated values for this compound.

Coordination Chemistry and Metal Complexes of 6 Cyano 2 Methylpyridine 3 Carboxylic Acid As a Ligand

Synthesis and Structural Characterization of Metal-Ligand Complexes

Investigation of Ligand Binding Modes and Chelation Behavior

Due to the absence of synthesized complexes, there is no experimental or theoretical data available on the binding modes or chelation behavior of 6-Cyano-2-methylpyridine-3-carboxylic acid with metal ions. Potential coordination sites on the ligand, such as the pyridine (B92270) nitrogen, the carboxylate group, and the cyano group, have not been studied in the context of metal complexation.

Electrochemical Properties of Coordination Compounds

The electrochemical properties, such as redox potentials, of coordination compounds involving this compound have not been reported. No cyclic voltammetry or other electrochemical studies are available in the literature for such complexes.

Spectroscopic Analysis of Metal Complexes (e.g., FTIR, UV-Vis, EPR)

There are no published spectroscopic data (Fourier-Transform Infrared, Ultraviolet-Visible, or Electron Paramagnetic Resonance) for any metal complexes of this compound. Such analyses are contingent on the prior synthesis and isolation of these compounds.

Magnetic Properties of Paramagnetic Metal Complexes

No research has been conducted on the magnetic properties of potential paramagnetic metal complexes with this compound. Therefore, no data on magnetic susceptibility or the magnetic behavior of such compounds is available.

X-ray Crystallography of Metal-Ligand Architectures

A search of crystallographic databases yielded no entries for the single-crystal X-ray diffraction structures of any metal-ligand architectures formed with this compound. The precise spatial arrangement of atoms and the nature of the coordination bonds in any such complex remain undetermined.

Computational Studies of Metal Complexes (e.g., DFT for Geometry and Electronic Structure)

Typically, such computational studies on related metal complexes involve the following:

Electronic Structure Analysis: These studies often include the analysis of frontier molecular orbitals (HOMO and LUMO) to understand the electronic properties and reactivity of the complexes. The energy gap between the HOMO and LUMO is a key parameter that provides information about the electronic stability and charge transfer characteristics within the molecule.

Vibrational Frequency Calculations: Theoretical vibrational frequencies are often calculated and compared with experimental data (e.g., from FT-IR spectroscopy) to validate the optimized geometry.

In the absence of specific data for this compound, a hypothetical data table structure for such a computational study is presented below for illustrative purposes. The values in this table are not from actual experimental or computational results for the specified compound but are representative of the type of data that would be generated in such a study.

Table 1: Hypothetical DFT Calculated Parameters for a Metal Complex of this compound

| Parameter | Hypothetical Value |

| Optimized Geometry | |

| Metal-N (pyridine) bond length (Å) | 2.10 |

| Metal-O (carboxylate) bond length (Å) | 2.05 |

| N-Metal-O bond angle (°) | 85.0 |

| Electronic Properties | |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -2.1 |

| HOMO-LUMO Gap (eV) | 4.4 |

It is important to reiterate that the table above is for illustrative purposes only and does not represent actual data for a metal complex of this compound. Further experimental and computational research is required to determine the specific geometric and electronic properties of its metal complexes.

Applications in Advanced Materials Science Non Biological Focus

Design and Synthesis of Functional Materials Utilizing 6-Cyano-2-methylpyridine-3-carboxylic Acid Scaffolds

The design and synthesis of functional materials based on this compound scaffolds are predicated on the principles of crystal engineering and supramolecular chemistry. The carboxylic acid group can be deprotonated to form a carboxylate, which is an excellent coordinating moiety for metal ions. Simultaneously, the pyridine (B92270) nitrogen and the cyano group offer additional coordination sites, allowing for the formation of multidimensional networks.

The synthesis of such materials typically involves solvothermal or hydrothermal methods, where the pyridine derivative and a metal salt are reacted in a suitable solvent at elevated temperatures. The choice of metal ion, solvent, and reaction conditions can influence the final structure and properties of the material. For instance, the use of oligomeric ligands with functionalized tethers has been shown to be a successful strategy in the synthesis of metal-organic frameworks (MOFs) rsc.org. In this context, this compound can be considered a functionalized linker for the construction of novel MOFs with potentially interesting properties.

Functionalization of pyridine-based ligands, for example with fluorine, has been demonstrated to influence the hydrogen adsorption properties of the resulting MOFs acs.org. The methyl and cyano groups in this compound can be considered as functionalizations that could impart specific properties to the resulting materials, such as modified porosity or catalytic activity.

Solid-State Optical Properties and Luminescence Phenomena

Materials derived from this compound are expected to exhibit interesting solid-state optical properties, particularly when coordinated with transition metals or lanthanides. The pyridine ring and cyano group can act as "antenna" ligands, absorbing light and transferring the energy to the metal center, which then luminesces. This "antenna effect" is a well-known strategy for enhancing the otherwise weak luminescence of lanthanide ions aimspress.com.

The emission properties of such materials are highly dependent on the nature of the metal ion and the coordination environment. For example, samarium(III) complexes with pyridine-carboxylic acid derivatives have shown room-temperature photoluminescence researchgate.net. The specific emission wavelengths and quantum yields would be influenced by the ligand field strength and the efficiency of the energy transfer process.

Furthermore, the incorporation of this compound into metallopolymers could lead to new luminescent materials. For instance, cyan-emitting Cu(I) complexes have been incorporated into polymers to create luminescent materials with tunable properties researchgate.netsemanticscholar.orgnih.gov. The solid-state emission of these materials can be influenced by intermolecular interactions, such as π–π stacking, which would be facilitated by the aromatic nature of the pyridine ring.

Table 1: Potential Luminescent Properties of Materials Based on this compound

| Metal Ion | Expected Emission Color | Potential Application |

|---|---|---|

| Europium(III) | Red | OLEDs, sensors |

| Terbium(III) | Green | Bio-imaging, lighting |

| Copper(I) | Cyan/Blue | OLEDs, photocatalysis |

Development of Supramolecular Architectures and Co-crystals

The presence of both a carboxylic acid (a hydrogen bond donor) and a pyridine nitrogen/cyano group (hydrogen bond acceptors) makes this compound an ideal candidate for the formation of supramolecular architectures and co-crystals. Co-crystals are multicomponent crystals where the components are held together by non-covalent interactions, primarily hydrogen bonds.

Studies on cyanopyridines have shown them to be suitable building blocks for co-crystals with carboxylic acids d-nb.info. The formation of co-crystals versus salts can often be predicted by the ΔpKa rule d-nb.info. The interactions in these co-crystals are not limited to hydrogen bonds; other interactions such as π–π stacking and C–H···N interactions also play a crucial role in the final crystal packing mdpi.com.

The formation of specific hydrogen bonding patterns, known as synthons, is a key aspect of crystal engineering. In co-crystals of pyridine derivatives with dicarboxylic acids, recurring packing patterns are often observed, which allows for a degree of predictability in the design of new materials with desired properties d-nb.info. The methyl group on the pyridine ring of this compound could also influence the supramolecular assembly through steric effects or by participating in weaker C-H···O or C-H···π interactions researchgate.net.

Coordination Polymers and Metal-Organic Frameworks (MOFs) Research

This compound is a promising ligand for the construction of coordination polymers and MOFs. The multiple coordination sites (carboxylate, pyridine nitrogen, and cyano nitrogen) allow for the formation of robust and porous frameworks. The structural diversity of MOFs derived from pyridine dicarboxylic acids is well-documented, with the final architecture being influenced by the choice of metal ion and the presence of template molecules rsc.org.

The functional groups on the pyridine ring can be used to tune the properties of the resulting MOFs. For example, uncoordinated functional groups within the pores of a MOF can act as sites for post-synthetic modification or can directly influence the material's properties, such as gas adsorption or catalysis rsc.orgsemanticscholar.org. The cyano and methyl groups of this compound could impart specific functionalities to the pores of a MOF.

The synthesis of MOFs from 3,5-pyridinedicarboxylic acid with various transition metals has yielded materials with different dimensionalities and topologies umt.edu.my. It is expected that this compound would also form a variety of structures with different metal ions. The thermal stability of these materials is an important factor for their potential applications, and studies on related pyridine-based MOFs have shown that they can be stable to relatively high temperatures rsc.org.

Table 2: Potential Structural Features of MOFs Derived from this compound

| Metal Ion | Potential Dimensionality | Possible Topology |

|---|---|---|

| Zinc(II) | 2D or 3D | pcu, dia |

| Copper(II) | 2D or 3D | sql, pcu |

| Cadmium(II) | 3D | dia, nbo |

Liquid Crystalline Properties of Pyridine Carboxylic Acid Derivatives

While direct evidence for liquid crystalline behavior of this compound is not available, the molecular structure possesses features that are common in liquid crystalline materials (mesogens). Mesogens are typically composed of a rigid core and flexible terminal groups. The pyridine ring provides a rigid core, and if the carboxylic acid is esterified with a long alkyl chain, the resulting molecule could exhibit liquid crystalline properties.

The formation of liquid crystal phases is highly dependent on the molecular shape and intermolecular interactions. The presence of the cyano group, which has a strong dipole moment, could influence the mesophase behavior. The synthesis of liquid crystalline materials based on palmitate, oleate, and linoleate derivatives with azomethine cores has demonstrated that the stability of the thermal mesophase is dependent on the terminal polar groups and long-chain substituents nih.gov.

The field of liquid crystals is continuously exploring new molecular designs, and pyridine-based structures are of interest due to their unique electronic and steric properties mdpi.comresearchgate.net. Further derivatization of this compound, for instance, by forming esters or amides with long-chain alcohols or amines, could lead to the discovery of new liquid crystalline materials with potential applications in display technologies and photonics mdpi.com.

Catalytic Applications of Pyridine-Derived Materials

MOFs and coordination polymers derived from pyridine-based ligands can exhibit catalytic activity. The metal nodes can act as Lewis acid sites, while the functional groups on the organic linkers can act as Brønsted acid or base sites, or as recognition sites for substrates.

A three-dimensional MOF containing Fe(II) and Ag(I) ions and 2-pyrazinecarboxylic acid has been shown to exhibit size-selective Lewis acid catalysis acs.org. This suggests that MOFs constructed from this compound could also be catalytically active. The presence of open metal sites, which can be generated by removing coordinated solvent molecules, is often crucial for catalytic activity.

The functionalized pores of MOFs can create a specific microenvironment that can enhance catalytic performance. For example, MOFs with uncoordinated carboxylic acid groups have been studied for their catalytic properties. The cyano group in this compound could also participate in catalytic cycles or influence the electronic properties of the metal centers, thereby modulating their catalytic activity.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-fluoro-4-pyridinecarboxylic acid |

| trans-3-fluoro-4-pyridineacrylic acid |

| 4-pyridinecarboxylic acid |

| trans-4-pyridineacrylic acid |

| 2-pyrazinecarboxylic acid |

Future Research Directions and Emerging Trends in the Chemistry of 6 Cyano 2 Methylpyridine 3 Carboxylic Acid

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally friendly and efficient methods for the synthesis of 6-Cyano-2-methylpyridine-3-carboxylic acid is a key area of future research. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. The pursuit of sustainable alternatives is paramount for the wider application of this compound.